molecular formula C19H16N2OS B5820153 N-phenyl-N'-[2-(phenylthio)phenyl]urea

N-phenyl-N'-[2-(phenylthio)phenyl]urea

Cat. No. B5820153
M. Wt: 320.4 g/mol
InChI Key: BWWCREYXHWFLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-[2-(phenylthio)phenyl]urea, also known as PTU, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. PTU has been found to have various biochemical and physiological effects, which make it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of N-phenyl-N'-[2-(phenylthio)phenyl]urea is complex and involves different pathways. N-phenyl-N'-[2-(phenylthio)phenyl]urea acts as an inhibitor of thyroid peroxidase, which is an enzyme involved in the synthesis of thyroid hormones. By inhibiting thyroid peroxidase, N-phenyl-N'-[2-(phenylthio)phenyl]urea decreases the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects. N-phenyl-N'-[2-(phenylthio)phenyl]urea has also been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which makes it a valuable tool in studying skin pigmentation.
Biochemical and Physiological Effects
N-phenyl-N'-[2-(phenylthio)phenyl]urea has various biochemical and physiological effects, which make it a valuable tool in scientific research. N-phenyl-N'-[2-(phenylthio)phenyl]urea has been found to decrease the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects. Additionally, N-phenyl-N'-[2-(phenylthio)phenyl]urea has been found to inhibit the activity of tyrosinase, which can lead to a decrease in melanin synthesis and skin pigmentation. N-phenyl-N'-[2-(phenylthio)phenyl]urea has also been found to have antioxidant properties, which can protect cells and tissues from oxidative stress.

Advantages and Limitations for Lab Experiments

N-phenyl-N'-[2-(phenylthio)phenyl]urea has several advantages and limitations for lab experiments. One advantage of N-phenyl-N'-[2-(phenylthio)phenyl]urea is that it is a potent inhibitor of thyroid hormone synthesis, which makes it a valuable tool in studying thyroid function and regulation. Additionally, N-phenyl-N'-[2-(phenylthio)phenyl]urea has been found to have antioxidant properties, which can protect cells and tissues from oxidative stress. One limitation of N-phenyl-N'-[2-(phenylthio)phenyl]urea is that it can have off-target effects, which can complicate data interpretation. Additionally, N-phenyl-N'-[2-(phenylthio)phenyl]urea can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of N-phenyl-N'-[2-(phenylthio)phenyl]urea in scientific research. One area of research is the study of the effects of N-phenyl-N'-[2-(phenylthio)phenyl]urea on different cell types and tissues. Another area of research is the development of new N-phenyl-N'-[2-(phenylthio)phenyl]urea analogs with improved properties and specificity. Additionally, N-phenyl-N'-[2-(phenylthio)phenyl]urea can be used in combination with other compounds to study complex biological processes such as melanogenesis and oxidative stress. Further research is needed to fully understand the potential of N-phenyl-N'-[2-(phenylthio)phenyl]urea as a tool in scientific research.

Synthesis Methods

N-phenyl-N'-[2-(phenylthio)phenyl]urea can be synthesized using different methods, including the reaction of phenylisothiocyanate with aniline in the presence of a base or the reaction of phenylisocyanate with thiophenol. The most common method used for synthesizing N-phenyl-N'-[2-(phenylthio)phenyl]urea is the reaction of phenylisothiocyanate with aniline in the presence of a base, which yields N-phenyl-N'-[2-(phenylthio)phenyl]urea as a white crystalline powder.

Scientific Research Applications

N-phenyl-N'-[2-(phenylthio)phenyl]urea has been widely used in scientific research for different purposes. It has been used as an inhibitor of thyroid hormone synthesis, which makes it a valuable tool in studying thyroid function and regulation. N-phenyl-N'-[2-(phenylthio)phenyl]urea has also been used in the study of melanogenesis, the process by which melanin is produced in the skin. Additionally, N-phenyl-N'-[2-(phenylthio)phenyl]urea has been used in the study of the effects of oxidative stress on cells and tissues.

properties

IUPAC Name

1-phenyl-3-(2-phenylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWCREYXHWFLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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